molecular formula C8H8O4 B031418 2-hydroxy-2-(4-hydroxyphenyl)acetic acid CAS No. 1198-84-1

2-hydroxy-2-(4-hydroxyphenyl)acetic acid

Cat. No.: B031418
CAS No.: 1198-84-1
M. Wt: 168.15 g/mol
InChI Key: YHXHKYRQLYQUIH-UHFFFAOYSA-N
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Description

p-Hydroxymandelic acid: is a valuable aromatic compound widely used in the production of pharmaceuticals and food additivesThis compound is characterized by its phenolic structure, which contributes to its diverse chemical reactivity and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: p-Hydroxymandelic acid can be synthesized through the condensation reaction of phenol and glyoxylic acid. This reaction typically involves the use of a quaternary ammonium salt as a catalyst . Another method involves the microbial production of p-hydroxymandelic acid using engineered Escherichia coli strains. These strains are designed to overproduce l-tyrosine, which is then converted to p-hydroxymandelic acid through a biosynthetic pathway .

Industrial Production Methods: The industrial production of p-hydroxymandelic acid often relies on chemical synthesis due to its efficiency and scalability. microbial production methods are gaining attention due to their sustainability and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions: p-Hydroxymandelic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis

1. Precursor in Pharmaceutical Synthesis

  • 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is utilized as a building block for synthesizing various pharmaceutical compounds. Its ability to undergo oxidation makes it valuable for producing intermediates essential in drug development .

2. Azo Dye Production

  • The compound plays a crucial role in the manufacturing of azo dyes. Its phenolic functionalities contribute significantly to color development, making it a key ingredient in the dye industry .

3. Polymer Chemistry

  • As a functionalized aromatic compound, it serves as a monomer in specialty polymer synthesis. Incorporating this compound into polymer chains allows researchers to tailor material properties for specific applications .

Biological Applications

1. Antimicrobial Activity

  • Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .
Bacterial StrainActivity Level
Staphylococcus pneumoniaeHigh
Pseudomonas aeruginosaModerate
Bacillus subtilisLow

2. Anti-inflammatory Properties

  • In vitro studies on human macrophages demonstrated that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, suggesting its potential therapeutic role in managing inflammatory diseases .
CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha200100
IL-615075

Industrial Applications

1. Agriculture

  • Due to its antimicrobial properties, this compound is being explored as a natural pesticide or growth enhancer in agricultural practices.

2. Food Industry

  • The compound's antioxidant properties make it suitable for food preservation, potentially extending shelf life and improving food safety.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various derivatives of this compound, researchers found that certain compounds exhibited high activity against Staphylococcus pneumoniae, suggesting potential applications in developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism
In vitro experiments demonstrated that this compound effectively reduced inflammatory markers in human macrophages, highlighting its potential use in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of p-hydroxymandelic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is mediated through hydrogen atom transfer (HAT) and proton-coupled electron transfer (PCET) mechanisms . Additionally, p-hydroxymandelic acid can conjugate with cytotoxic drugs and enzyme substrates, enhancing their targeting and efficacy .

Comparison with Similar Compounds

p-Hydroxymandelic acid is similar to other mandelic acid derivatives, such as:

Uniqueness: p-Hydroxymandelic acid is unique due to its phenolic hydroxyl group, which imparts distinct chemical reactivity and biological activity. This makes it particularly valuable in the synthesis of pharmaceuticals and the development of biosensors .

Biological Activity

2-Hydroxy-2-(4-hydroxyphenyl)acetic acid, also known as hydroxy (4-hydroxyphenyl)acetic acid, is an organic compound with the molecular formula C8H10O5. This compound has garnered attention in various fields, particularly in biological and medicinal research, due to its potential therapeutic properties and versatile chemical reactivity.

The compound is characterized by the presence of hydroxyl groups on both the phenyl ring and the acetic acid moiety, which enhances its reactivity. The synthesis typically involves the hydroxylation of phenylacetic acid derivatives, often through the reaction of 4-hydroxybenzaldehyde with glyoxylic acid under basic conditions.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Properties
Research indicates that compounds with hydroxyl groups exhibit significant antioxidant activity. This property is critical for protecting cells from oxidative stress and related diseases. The antioxidant capacity of this compound has been linked to its ability to scavenge free radicals, thus potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders .

2. Anti-inflammatory Effects
Studies have shown that this compound can modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory conditions. This suggests a potential role in managing diseases characterized by chronic inflammation .

3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus pneumoniae and showed good efficacy. Other studies indicated moderate activity against Pseudomonas aeruginosa and Bacillus subtilis, highlighting its potential as a natural antimicrobial agent .

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound can interact with enzymes involved in metabolic pathways, influencing their activity and potentially altering metabolic processes.
  • Cell Signaling Modulation : It may affect cell signaling pathways related to oxidative stress and inflammation, thereby modulating cellular responses to various stimuli .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various phenolic compounds including this compound using DPPH radical scavenging assays. Results indicated a significant reduction in radical concentration, supporting its use as a dietary antioxidant .
  • Clinical Trials on Inflammation : In a clinical setting, patients with chronic inflammatory conditions were supplemented with olive oil rich in phenolic compounds including this compound. Results showed a marked decrease in inflammatory markers, suggesting its therapeutic potential .

Comparative Analysis

To further understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundHighModerateModerate
4-Hydroxyphenylacetic acidModerateLowLow
2-Hydroxyphenylacetic acidHighModerateHigh

This table highlights that while this compound shows promise across multiple biological activities, its unique structure contributes to enhanced reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and enantiomeric purity of 2-hydroxy-2-(4-hydroxyphenyl)acetic acid in synthetic samples?

  • Methodology : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy . Validate purity with NMR (e.g., 1^1H, 13^{13}C, and 2D-COSY) and high-resolution mass spectrometry (HRMS) .

Q. What are the validated HPLC parameters for separating this compound from its common synthetic by-products?

  • Methodology : Optimize separation using a reverse-phase C18 column (e.g., 5 µm, 250 × 4.6 mm) with a mobile phase of 0.1% formic acid in water/acetonitrile (85:15 v/v) at 1.0 mL/min. Monitor UV absorbance at 254 nm. Validate resolution using spiked samples with known impurities .

Q. How does pH variation influence the solubility and stability of this compound in aqueous solutions?

  • Methodology : Perform pH-solubility profiling (pH 2–10) using shake-flask methods. Assess stability via accelerated degradation studies (40°C, 75% RH) and monitor degradation products by LC-MS. Use phosphate or citrate buffers (pH 3–6) for optimal stability .

Q. Which crystallization conditions favor the formation of high-purity single crystals suitable for X-ray diffraction analysis?

  • Methodology : Screen solvents (e.g., methanol/water mixtures) using vapor diffusion or slow evaporation . Maintain temperatures between 4–25°C. Confirm crystal quality via powder X-ray diffraction (PXRD) and compare with simulated patterns from single-crystal data .

Q. What are the key considerations for selecting derivatization strategies to enhance detection sensitivity in mass spectrometry?

  • Methodology : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to improve volatility. Optimize reaction time (30–60 min at 60°C) and analyze via GC-MS in EI mode. Validate using internal standards like deuterated analogs .

Advanced Research Questions

Q. How can researchers design experiments to investigate the stereoselective synthesis of (S)-2-hydroxy-2-(4-hydroxyphenyl)acetic acid and optimize enantiomeric excess?

  • Methodology : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) or biocatalytic resolution using lipases (e.g., CAL-B). Monitor enantiomeric excess via chiral HPLC and optimize reaction parameters (temperature, solvent polarity) using Design of Experiments (DoE) .

Q. In metabolic pathway analysis, how can isotope labeling experiments trace the biotransformation of this compound in microbial systems?

  • Methodology : Synthesize 13C^{13}\text{C}-labeled this compound and incubate with microbial cultures (e.g., Pseudomonas spp.). Extract metabolites and analyze via LC-HRMS with stable isotope tracing. Map pathways using software like MetaboAnalyst .

Q. What computational approaches predict interaction mechanisms between this compound and human serum albumin (HSA) for pharmacokinetic modeling?

  • Methodology : Perform molecular docking (AutoDock Vina) to identify binding sites. Validate with molecular dynamics (MD) simulations (GROMACS) over 100 ns. Correlate binding free energies (MM/PBSA) with experimental data from surface plasmon resonance (SPR) .

Q. What strategies mitigate racemization during solid-phase peptide synthesis when incorporating derivatives of this compound?

  • Methodology : Use low-temperature coupling (0–4°C) with HATU/DIPEA activation. Add oxyma pure as an additive to suppress base-induced racemization. Monitor epimerization via chiral HPLC after cleavage .

Q. How can in vitro assays evaluate the antioxidant potential of this compound against hydroxyl radicals?

  • Methodology : Employ Fenton reaction systems (Fe2+^{2+}/H2_2O2_2) to generate HO•. Quantify radical scavenging using fluorescent probes (e.g., HPF or APF ) via fluorescence spectroscopy. Calculate IC50_{50} values and compare with reference antioxidants like Trolox .

Properties

IUPAC Name

2-hydroxy-2-(4-hydroxyphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,9-10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXHKYRQLYQUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862596
Record name Hydroxy(4-hydroxyphenyl)acetic acid
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Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name p-Hydroxymandelic acid
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CAS No.

1198-84-1, 7198-10-9
Record name (±)-4-Hydroxymandelic acid
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Record name 4-Hydroxymandelic acid
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Record name Hydroxy(4-hydroxyphenyl)acetic acid
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Record name 4-hydroxyphenylglycolic acid
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Record name DL-4-hydroxymandelic acid
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Record name 4-HYDROXYMANDELIC ACID
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Record name p-Hydroxymandelic acid
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Melting Point

103 - 106 °C
Record name p-Hydroxymandelic acid
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

The European patent specification EP-0,368,696 describes the condensation of a glyoxylic acid with phenol in the presence of a water-insoluble amine, to form a 12:84 mixture of 2- and 4-hydroxymandelic acid respectively. Then the excess of phenol is extracted with 1,1-dimethyl-1-methoxypropane. Only 70-74% of the paraisomer, 4-hydroxymandelic acid, is isolated leaving a non-separable mixture of approximately 1:1 2- and 4-hydroxymandelic acid.
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Synthesis routes and methods II

Procedure details

condensing glyoxylic acid with phenol at a temperature of 15°-80° C. in the absence of a strong mineral base and in the presence of a tertiary amine, said tertiary amine being insoluble or slightly soluble in water and being liquid at ambient temperature, and said glyoxylic acid being in aqueous solution at a concentration greater than 50% by weight, to produce parahydroxymandelic acid, and
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Synthesis routes and methods III

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It is known that glyoxylic acid in alkaline aqueous medium is little stable and dismutes when hot quantitatively into oxalic and glycolic acids by Cannizzaro's reaction (BOETTINGER, Ber., I880, 13 I931I). For this reason, reactions that involve glyoxylic acid in alkaline aqueous medium are achieved at a temperature lower or equal to the room temperature. Thus, in the process described in French Pat. No. 2,132,364, condensation of glyoxylic acid with phenol in excess dissolved in 10% aqueous sodium hydroxide solution is achieved at 15° to 25° C. in 36 hours. In German Pat. No. 621 567, an alkaline aqueous solution of phenol and glyoxylic acid is held several days at the room temperature to obtain racemic parahydroxymandelic acid. J. GOODMAN et Al. .,Biochem. Biophys. Acta, 1968, 156, 364.67, condense glyoxylic acid with gaiacol in 68 hours at 25° C., and J. KAMLET, U.S. Pat. No. 2,640,083 proceeds in 48 hours at 15°-20° C. to prepare racemic 4-hydroxy 3-methoxy mandelic acid. Recently, Belgian Pat. No. 867 287 has described a process for obtaining an alkaline metal salt of solid monohydrated parahydroxymandelic acid by condensing glyoxylic acid with phenol in excess in alkaline aqueous solution at a temperature slightly higher than room temperature either in 18 hours from 30° to 35° C. (example 1) or 5 hours at 35° C. (example 2), or again 8 hours at 35° C. (example 3).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-hydroxy-2-(4-hydroxyphenyl)acetic acid
2-hydroxy-2-(4-hydroxyphenyl)acetic acid
2-hydroxy-2-(4-hydroxyphenyl)acetic acid
2-hydroxy-2-(4-hydroxyphenyl)acetic acid
2-hydroxy-2-(4-hydroxyphenyl)acetic acid
2-hydroxy-2-(4-hydroxyphenyl)acetic acid

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